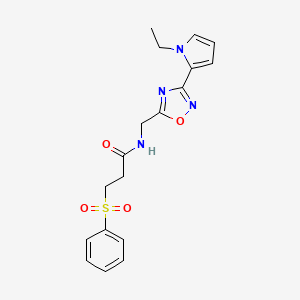

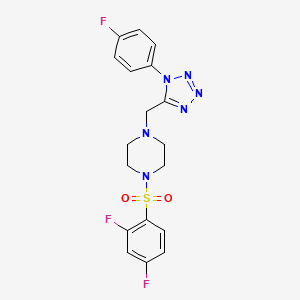

![molecular formula C25H26N6O3S B2865219 N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852048-26-1](/img/structure/B2865219.png)

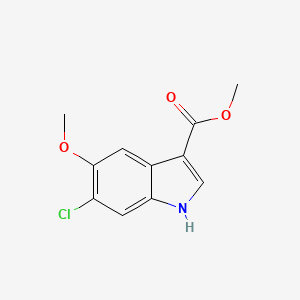

N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research has explored the structural characteristics of compounds similar to N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide. For instance, studies have investigated the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation about the methylene C atom and the stabilization of this conformation through intramolecular hydrogen bonding (Subasri et al., 2016). These insights can be crucial for understanding the chemical behavior and reactivity of similar compounds.

Antimicrobial Activity

Some derivatives of the pyrimidine-triazole class have been synthesized and evaluated for their antimicrobial activity. Novel derivatives, including similar structural frameworks, have shown antimicrobial properties against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). These findings highlight the potential of these compounds in developing new antimicrobial agents.

Synthesis of Novel Compounds

Research into the synthesis of novel compounds with potential biological activities has been a key area of interest. For instance, studies have focused on synthesizing novel thiopyrimidine-glucuronide compounds showing promising biological activities (Wanare, 2022). The methodology involved forming a dihydropyrimidine skeleton, indicating the versatility and potential of pyrimidine derivatives in medicinal chemistry.

Wirkmechanismus

Target of Action

F0648-0256, also known as N-(3,5-dimethylphenyl)-2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, primarily targets the Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a critical component of many cellular processes, including cell growth and apoptosis, and is often implicated in a variety of diseases, including rheumatoid arthritis .

Mode of Action

F0648-0256 acts as an inhibitor of Stat3. It forms dimers when activated and undergoes nuclear translocalization . F0648-0256 is believed to block the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 from exerting its effects, thereby modulating the progression of immune and inflammatory responses .

Biochemical Pathways

The inhibition of Stat3 by F0648-0256 affects various biochemical pathways. Stat3 is a key hub in the cytokine network, and its inhibition can modulate the recruitment, activation, and function of immune cells and other leukocytes

Pharmacokinetics

It is generally well-tolerated, with no serious adverse events or dose-limiting toxicities reported . The compound’s exposure generally increases dose-dependently .

Result of Action

The inhibition of Stat3 by F0648-0256 results in significant therapeutic activities against rheumatoid arthritis . It significantly blocked Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts . This leads to a decrease in the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3S/c1-14-5-6-17(4)20(10-14)31-21(11-19-12-22(32)28-24(34)27-19)29-30-25(31)35-13-23(33)26-18-8-15(2)7-16(3)9-18/h5-10,12H,11,13H2,1-4H3,(H,26,33)(H2,27,28,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHULDXHVIROEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

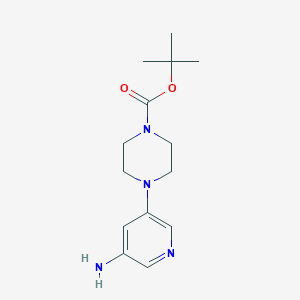

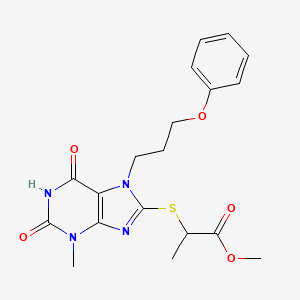

![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)

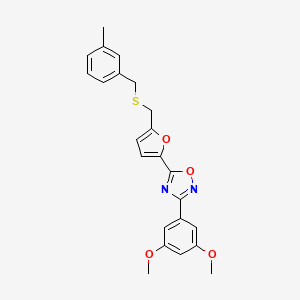

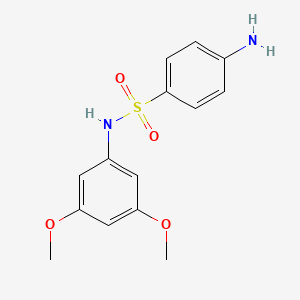

![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)

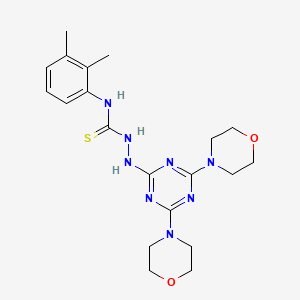

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)